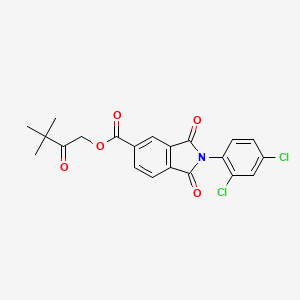![molecular formula C20H12Cl2F3N3 B12477118 1,6-bis(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12477118.png)
1,6-bis(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-bis(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with chlorophenyl and trifluoromethyl substituents.
Preparation Methods
The synthesis of 1,6-bis(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and trifluoromethyl precursors.
Reaction Conditions: The key steps include cyclization and condensation reactions under controlled conditions.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,6-bis(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially enhancing its biological activity.
Substitution Reactions: Common reagents for substitution reactions include halogens and nucleophiles, which can introduce new functional groups to the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,6-bis(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,6-bis(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves:
Comparison with Similar Compounds
1,6-bis(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds:
Properties
Molecular Formula |
C20H12Cl2F3N3 |
|---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
1,6-bis(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H12Cl2F3N3/c1-11-18-16(20(23,24)25)10-17(12-2-4-13(21)5-3-12)26-19(18)28(27-11)15-8-6-14(22)7-9-15/h2-10H,1H3 |
InChI Key |
ZPFCFXUDCQTGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(phenylcarbamothioyl)-2-[4-(propan-2-yloxy)phenyl]acetamide](/img/structure/B12477038.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12477049.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B12477053.png)
![N-(4-ethoxyphenyl)-N-{1-oxo-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-2-yl}methanesulfonamide](/img/structure/B12477059.png)


![N-(butan-2-yl)-2-{[(3-methylphenyl)carbonyl]amino}benzamide](/img/structure/B12477094.png)
methanone](/img/structure/B12477096.png)
![Ethyl 2-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12477099.png)
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-](/img/structure/B12477100.png)
![3-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide](/img/structure/B12477104.png)
![(5E)-3-hydrazinyl-5-hydrazinylidene-5H-indeno[2,1-e][1,2,4]triazine](/img/structure/B12477109.png)

![5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide](/img/structure/B12477117.png)
